Trimethylsilyl nonafluoropentanoate

Fluorous Synthesis Hydrolytic Stability Protecting Group Strategy

Trimethylsilyl nonafluoropentanoate (TMS-NFP; CAS 1435806-43-1) is a hybrid organosilicon–organofluorine compound that functions as a silyl ester of the short-chain perfluorocarboxylic acid nonafluoropentanoic acid (PFPeA). Unlike standard trimethylsilyl (TMS) derivatization reagents, TMS-NFP combines the reactivity of a TMS ester with the strong electron-withdrawing character and lipophobicity of a C5 perfluoroalkyl chain, positioning it as a niche intermediate for fluorous synthesis strategies and as a potential analytical derivatization agent where perfluorinated tags are required.

Molecular Formula C8H9F9O2Si
Molecular Weight 336.23 g/mol
Cat. No. B12063241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl nonafluoropentanoate
Molecular FormulaC8H9F9O2Si
Molecular Weight336.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H9F9O2Si/c1-20(2,3)19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h1-3H3
InChIKeyVAVBDMHNNUKQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Nonafluoropentanoate: Sourcing the Perfluorinated TMS Ester for Specialized Organic Synthesis


Trimethylsilyl nonafluoropentanoate (TMS-NFP; CAS 1435806-43-1) is a hybrid organosilicon–organofluorine compound that functions as a silyl ester of the short-chain perfluorocarboxylic acid nonafluoropentanoic acid (PFPeA) . Unlike standard trimethylsilyl (TMS) derivatization reagents, TMS-NFP combines the reactivity of a TMS ester with the strong electron-withdrawing character and lipophobicity of a C5 perfluoroalkyl chain, positioning it as a niche intermediate for fluorous synthesis strategies and as a potential analytical derivatization agent where perfluorinated tags are required [1]. Quantitative head-to-head performance data versus close analogs in peer-reviewed literature are, however, extremely sparse, indicating that procurement decisions currently rely on class-level chemical logic rather than published comparative assay results.

Fluorous Synthesis Intermediate: Supports traceless C–H silylation strategies and fluorous biphasic catalysis.
Analytical Derivatization Tag: Enables potential GC-MS method development with a perfluorinated ester tag for high-sensitivity detection.
Fluorinated Material Precursor: Dual silyl–perfluoroalkyl structure fits the synthesis of organosilicon coatings and surface modifiers.

Why Generic TMS Esters Cannot Replace Trimethylsilyl Nonafluoropentanoate


Direct substitution of TMS-NFP with common non-fluorinated TMS esters or even longer-chain perfluorinated silyl esters is risky without experimental verification because the C5F9 chain imparts a distinct set of physicochemical properties—lower surface energy, unique fluorous phase affinity, and altered hydrolysis kinetics—that are chain-length dependent . While triethylsilyl derivatization of perfluorocarboxylic acids has been validated for GC-MS analysis of PFCA mixtures, the use of a pre-formed, single-chain-length TMS ester such as TMS-NFP as a calibration standard or synthetic intermediate introduces different volatility, thermal stability, and detector response characteristics that cannot be assumed from data on homologous esters [1]. Therefore, the quantitative evidence below, although limited, is essential for evaluating whether TMS-NFP meets specific experimental requirements.

Target: TMS Nonafluoropentanoate
Substitute: Non-Fluorinated TMS Esters Lack of fluorine may eliminate fluorous phase affinity and drastically reduce ECD/NCI-MS sensitivity, altering purification and detection workflows.
Target: C5 Perfluorinated Chain
Substitute: Longer C8 Perfluorinated TMS Esters Chain-length-dependent properties may shift volatility, thermal stability, and hydrolytic half-life, requiring method re-validation.

Quantitative Differentiation Evidence: Trimethylsilyl Nonafluoropentanoate vs. Closest Comparators


Perfluorinated Chain Length Modulates Hydrolytic Stability vs. Trimethylsilyl Perfluorooctanoate

TMS-NFP contains a C5 perfluorinated chain (nonafluoropentanoate), whereas the commercial analog trimethylsilyl perfluorooctanoate (PFOA-TMS) possesses a C8 chain. Under standard laboratory conditions (22 °C, neutral aqueous THF), the hydrolysis half-life of TMS-NFP is expected to be shorter than that of the C8 homolog due to reduced steric shielding and different fluorous domain organization; however, no peer-reviewed quantitative hydrolysis kinetic study directly comparing these two compounds has been published to date, and this statement is based on class-level structure–stability trends observed across perfluorinated TMS esters .

Hydrolytic Stability
Class-level inference
Shorter half-life (predicted)
C5 vs C8 chain may alter fluorous domain organization and steric shielding.
No peer-reviewed kinetic data available.
Fluorous Synthesis Hydrolytic Stability Protecting Group Strategy

Fluorine Content Drives Detector Response in GC-MS: TMS-NFP vs. Non-Fluorinated TMS Esters

The nine-fluorine perfluorinated chain of TMS-NFP (molecular formula C8H9F9O2Si) provides a theoretical fluorine content of ~50.9% by mass, far exceeding that of a non-fluorinated TMS ester such as trimethylsilyl pentanoate (C8H18O2Si, 0% F). This high fluorine loading is predicted to enhance sensitivity in electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS) by at least two orders of magnitude relative to non-halogenated TMS esters, based on established perfluorinated derivatization principles; however, no published comparative calibration data using TMS-NFP as a specific derivatization reagent are currently available [1].

GC-MS Detector Response
Class-level inference
~50.9% F by mass
High fluorine loading supports enhanced ECD/NCI sensitivity over non-halogenated esters.
Estimated >100-fold ECD enhancement; no calibration data for TMS-NFP.
Analytical Chemistry GC-MS Derivatization Electron Capture Detection

Boiling Point Elevation Relative to the Non-Silylated Parent Acid

TMS-NFP has a predicted boiling point of 134.9 ± 40.0 °C , while its parent acid, nonafluoropentanoic acid (PFPeA), boils at 140 °C (lit.) . The TMS esterification lowers the boiling point by approximately 5 °C (estimated difference) and substantially reduces polarity, which may facilitate GC separation or selective distillation from reaction mixtures where the free acid co-distills or tailing occurs.

Boiling Point vs. Parent Acid
Cross-study comparable
~5 °C lower (pred.)
TMS protection reduces bp, potentially aiding GC separation or selective distillation.
Predicted bp 134.9 °C vs. lit. 140 °C for PFPeA.
Purification Distillation Volatility Tuning

Fluorous Phase Partitioning Potential vs. Non-Fluorinated Organosilicon Compounds

TMS-NFP incorporates a perfluorinated C5 chain, which is known to confer fluorous solubility and enable partitioning into fluorous solvents (e.g., perfluorohexanes), a property completely absent in non-fluorinated TMS esters such as trimethylsilyl acetate . Quantitative fluorous partition coefficients (log Pfluorous/organic) for TMS-NFP have not been published, but the conceptual framework established by fluorous triphasic reaction systems predicts that C5F9-tagged molecules will preferentially reside in a fluorous phase, enabling catalyst or product recovery strategies that are impossible with conventional TMS protecting groups [1].

Fluorous Phase Partitioning
Class-level inference
Qualitative fit
C5F9 tag supports fluorous liquid-liquid or F-SPE purification strategies.
Quantitative partition coefficients not published.
Fluorous Biphasic Catalysis Fluorous Tag Liquid-Liquid Extraction

Procurement-Driven Application Scenarios for Trimethylsilyl Nonafluoropentanoate


Traceless Directing Group for C–H Silylation of Alcohols

In a strategy reported by Hartwig and co-workers, alcohols are first converted to perfluorinated esters, which subsequently direct selective β-C(sp3)–H silylation before being removed tracelessly [1]. TMS-NFP represents a structurally analogous perfluorinated ester that could serve as a traceless directing group, offering a distinct chain length relative to longer perfluorinated esters used in the original study; the C5 variant may exhibit different solubility and reactivity profiles that merit evaluation in this catalytic manifold.

Fluorous Tag for Parallel Synthesis and Purification

The C5F9 moiety acts as a light fluorous tag, enabling product isolation by fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction with perfluorinated solvents, as demonstrated for fluorous silyl ethers in triphasic reaction systems [2]. TMS-NFP is a candidate reagent for attaching a fluorous tag to carboxylic acid substrates in library synthesis, where the relatively short perfluorinated chain balances adequate fluorous retention with facile final detagging.

Volatile PFCA Standard for GC-MS Method Development

GC-MS methods for perfluorocarboxylic acids frequently require volatile ester derivatives [3]. TMS-NFP, as the pre-formed TMS ester of PFPeA, can function as a reference standard for retention time locking, mass spectral library building, and calibration in PFCA analytical workflows, offering the advantage of direct injection without additional derivatization steps that may introduce variability.

Intermediate for Fluorinated Organosilicon Materials

Due to its dual fluorinated and silyl ester functionality, TMS-NFP can be employed as a building block in the synthesis of fluorinated organosilicon materials, such as fluorinated siloxane coatings or surface modifiers, where the perfluorinated chain imparts oil and water repellency . The C5 chain length represents a shorter-chain alternative to perfluorooctanoate-derived intermediates, aligning with regulatory trends away from C8 perfluorinated substances.

Application
Selection Property
Validation Focus
Traceless C–H Silylation Directing Group
Perfluorinated ester reactivity
C–H activation scope and traceless removal yield
Fluorous Tag for Parallel Synthesis
Fluorous phase partitioning
F-SPE retention and product recovery
Volatile PFCA Standard for GC-MS
Pre-formed TMS ester purity
Retention time, mass spectrum, and calibration linearity
Fluorinated Organosilicon Materials
Dual silyl–perfluoroalkyl structure
Surface repellency and coating properties
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